molecular formula C12H15N3 B8663246 1-Piperazineacetonitrile, 4-phenyl-

1-Piperazineacetonitrile, 4-phenyl-

Cat. No.: B8663246
M. Wt: 201.27 g/mol
InChI Key: ONNCTSYEIOXVCV-UHFFFAOYSA-N
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Description

1-Piperazineacetonitrile, 4-phenyl- is a piperazine derivative featuring a phenyl group at the 4-position of the piperazine ring and an acetonitrile (-CH₂CN) substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in modulating receptor binding and pharmacokinetic properties . The nitrile group in this compound may serve as a precursor for further functionalization, such as hydrolysis to carboxylic acids or participation in click chemistry reactions .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)acetonitrile

InChI

InChI=1S/C12H15N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,7-11H2

InChI Key

ONNCTSYEIOXVCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine (CAS 67914-60-7)
  • Structure : Contains a piperazine core with an acetyl group (-COCH₃) and a 4-hydroxyphenyl substituent .
  • Key Differences: The acetyl group introduces polarity and hydrogen-bonding capability, contrasting with the nitrile group in 1-piperazineacetonitrile, which lacks hydrogen-bond donors. The hydroxyl (-OH) group enhances solubility in polar solvents compared to the hydrophobic phenyl group in the target compound.
  • Applications : Used as a pharmaceutical intermediate, highlighting the role of functional groups in drug design .
2-(4-Methoxyphenyl)-N-(4-Phenyl-1-Piperazinyl)Acetamide
  • Structure : Features an acetamide (-CH₂CONH₂) side chain and a 4-methoxyphenyl group .
  • The methoxy (-OCH₃) substituent increases electron density on the phenyl ring, altering electronic interactions in binding assays .
  • Synthetic Relevance : Demonstrates the use of arylpiperazine scaffolds in synthesizing bioactive molecules.
1-Piperazineacetonitrile,4-(1-Methylethyl)- (CAS 240143-46-8)
  • Structure : Piperazine substituted with an isopropyl group and an acetonitrile moiety .
  • Molecular weight (167.25 g/mol) is lower than the phenyl analogue (estimated ~215 g/mol for C₁₂H₁₄N₄).
  • Reactivity : Highlights the nitrile group’s role in further synthetic modifications.
Comparison with Other Piperazines
  • Arylpiperazine Derivatives : describes the use of PPAA (polyphosphoric acid trimethylsilyl ester) and DMF for coupling reactions, a method adaptable to introducing acetonitrile groups .
  • Thiadiazole-Piperazine Hybrids : highlights the use of sodium hydride and DMF for nucleophilic substitutions, a strategy applicable to nitrile group introduction .

Pharmacological and Physicochemical Properties

Receptor Binding
  • The nitrile group’s electron-withdrawing nature may enhance binding specificity compared to electron-donating groups like methoxy .
  • Opioid Receptor Interactions : Piperidines and benzomorphans () demonstrate diverse receptor efficacies, but nitrile-containing piperazines remain underexplored in this context .
Physicochemical Properties
Property 1-Piperazineacetonitrile, 4-Phenyl- 1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine 2-(4-Methoxyphenyl)-N-(4-Phenylpiperazinyl)Acetamide
Molecular Formula C₁₂H₁₄N₄ (estimated) C₁₂H₁₆N₂O₂ C₁₉H₂₂N₃O₂
Polarity Moderate (nitrile) High (acetyl, hydroxyl) Moderate (amide, methoxy)
Solubility Low in water; soluble in DCM, DMF High in polar solvents (due to -OH) Moderate in ethanol, DMSO
Stability Stable under neutral conditions Hydrolyzable (acetyl group) Stable amide bond

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